molecular formula C29H34N2O9 B1251843 antimycin A9

antimycin A9

Cat. No. B1251843
M. Wt: 554.6 g/mol
InChI Key: NAEDADOYRYAJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antimycin A9 is a benzamide obtained by formal condensation of the carboxy group of 3-formamido-2-hydroxybenzoic acid with the amino group of 3-amino-8-butyl-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl phenylacetate. It is a microbial metabolite isolated from Streptomyces. It has a role as a metabolite, an antimicrobial agent and a nematicide. It is a member of phenols, a member of formamides, a member of benzamides and a macrodiolide. It derives from a phenylacetic acid.

Scientific Research Applications

Antibiotic and Biological Activities

Antimycin A9, isolated from Streptomyces sp. K01-0031, exhibits significant nematocidal and insecticidal activities. It demonstrates potent inhibitory effects on bovine heart NADH oxidase at nanomolar levels, similar to other antimycins (Shiomi et al., 2005).

Impact on Cellular Functions

Studies have shown that antimycin A induces chromosome structural aberrations in CHL cells and polyploidy in CHO cells, suggesting its impact on cellular genetic stability. However, it does not appear to induce DNA damage directly (Ogawa et al., 2006).

Role in Apoptosis

Antimycin A is noted for its ability to induce apoptosis in various cell types, including As4.1 juxtaglomerular cells. This process involves changes in mitochondrial membrane potential, activation of caspases, and cleavage of PARP, highlighting its potential utility in studying apoptosis mechanisms (Park et al., 2007).

Anticancer Potential

Recent research indicates antimycin A's potential as an anticancer agent, notably against oral cancer cells. It selectively induces oxidative stress-mediated apoptosis and DNA damage in cancer cells, distinguishing it from effects on normal cells (Yu et al., 2020).

Biosynthesis and Genetic Engineering

Advances in the biosynthesis of antimycins, including this compound, have been achieved through the reconstitution in Escherichia coli. This facilitates the production and engineering of novel antimycin analogues, expanding their potential applications (Liu et al., 2015).

Effects on Mitochondrial Function

Research shows that antimycin A inhibits mitochondrial electron transport, affecting cell growth and inducing apoptosis in various cell types. This includes increasing reactive oxygen species levels and affecting cell cycle progression (Han et al., 2008).

properties

Molecular Formula

C29H34N2O9

Molecular Weight

554.6 g/mol

IUPAC Name

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-phenylacetate

InChI

InChI=1S/C29H34N2O9/c1-4-5-12-21-26(40-23(33)15-19-10-7-6-8-11-19)18(3)39-29(37)24(17(2)38-28(21)36)31-27(35)20-13-9-14-22(25(20)34)30-16-32/h6-11,13-14,16-18,21,24,26,34H,4-5,12,15H2,1-3H3,(H,30,32)(H,31,35)

InChI Key

NAEDADOYRYAJDM-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC3=CC=CC=C3

synonyms

antimycin A(9)
antimycin A9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
antimycin A9
Reactant of Route 2
Reactant of Route 2
antimycin A9
Reactant of Route 3
Reactant of Route 3
antimycin A9
Reactant of Route 4
antimycin A9
Reactant of Route 5
antimycin A9
Reactant of Route 6
antimycin A9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.